
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound that serves as a catalyst in various chemical reactions. It is known for its role in polymerization processes, particularly in the copolymerization of ethylene and norbornene . The compound has a molecular formula of C22H22Cl2Zr and a molecular weight of 448.54 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves the reaction of cyclopentadienyl and fluorenyl ligands with zirconium tetrachloride. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The reaction is usually carried out in an inert atmosphere to prevent contamination and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkylating agents, and other organometallic compounds. The reactions are typically carried out under inert conditions, often in the presence of solvents like toluene or hexane .
Major Products
The major products formed from reactions involving this compound are polymers and copolymers, which have applications in various industries .
Scientific Research Applications
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride has several scientific research applications:
Mechanism of Action
The mechanism by which Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride exerts its effects involves the coordination of the zirconium center with olefinic substrates. This coordination activates the olefins, facilitating their polymerization or copolymerization. The molecular targets include the double bonds of olefins, and the pathways involved are primarily those related to catalytic polymerization .
Comparison with Similar Compounds
Similar Compounds
- Isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium(IV)dichloride
Uniqueness
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its specific ligand structure, which provides distinct catalytic properties. Its ability to catalyze the copolymerization of ethylene and norbornene sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H20Cl2Zr |
|---|---|
Molecular Weight |
446.5 g/mol |
InChI |
InChI=1S/C22H20.2ClH.Zr/c1-15-12-13-16(14-15)22(2,3)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;;;/h4-14H,1-3H3;2*1H;/q;;;+2/p-2 |
InChI Key |
QZFLSSXERAHLRG-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[CH][CH][C]([CH]1)C(C)(C)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
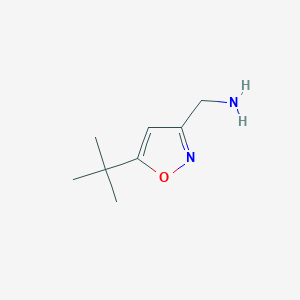
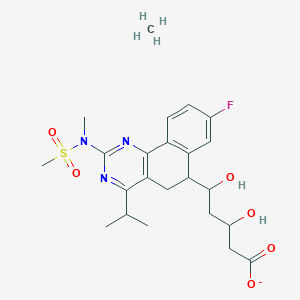
![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)

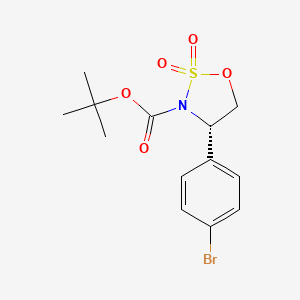
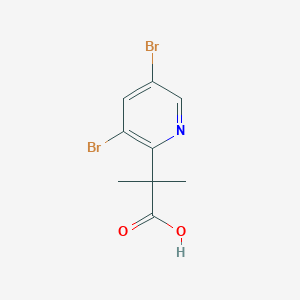
![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)
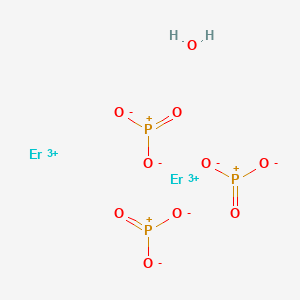

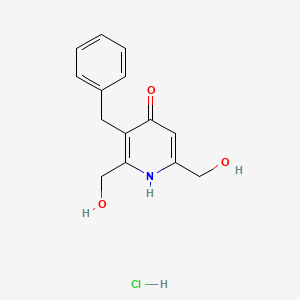
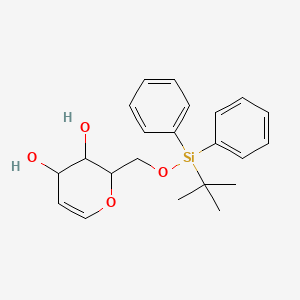
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)
